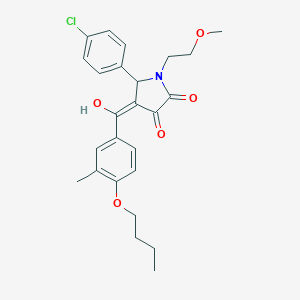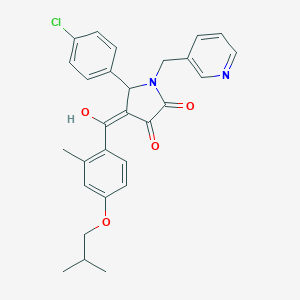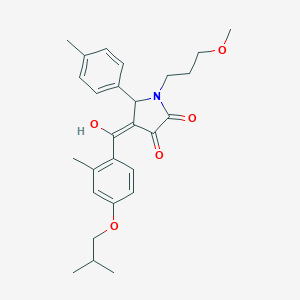![molecular formula C21H24N2O3 B266901 N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, commonly known as CB1 receptor antagonist, is a chemical compound that is used in scientific research to study the endocannabinoid system. The endocannabinoid system is responsible for regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptor antagonists, like N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, have been shown to be effective in treating various medical conditions, such as obesity, diabetes, and addiction.
Mechanism of Action
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide works by blocking the CB1 receptors in the endocannabinoid system. CB1 receptors are responsible for regulating various physiological processes, including appetite, pain sensation, mood, and memory. By blocking these receptors, N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide can help regulate these processes and treat various medical conditions.
Biochemical and Physiological Effects
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide has several biochemical and physiological effects. It has been shown to reduce food intake and body weight in obese individuals. It has also been shown to improve glucose tolerance and insulin sensitivity in individuals with type 2 diabetes. Additionally, it has been shown to reduce drug-seeking behavior in individuals with addiction.
Advantages and Limitations for Lab Experiments
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide has several advantages for lab experiments. It is a selective CB1 receptor antagonist, which means it only targets the CB1 receptors in the endocannabinoid system. This allows for more precise targeting of the endocannabinoid system and reduces the risk of off-target effects. Additionally, it has been shown to have a long half-life, which allows for longer experiments.
One limitation of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide is that it is not water-soluble, which can make it difficult to administer in some lab experiments. Additionally, it has been shown to have some adverse effects, such as increased liver enzymes and gastrointestinal distress.
Future Directions
There are several future directions for the use of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide in scientific research. One direction is to study its effects on other medical conditions, such as anxiety and depression. Another direction is to study its effects on the endocannabinoid system in different tissues and organs. Additionally, there is a need for more research on the long-term effects of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide on the endocannabinoid system and overall health.
Synthesis Methods
The synthesis of N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide involves several steps. The first step involves the reaction of 3-nitrobenzoic acid with cyclohexylamine to form 3-(cyclohexylamino)benzoic acid. The second step involves the reduction of the nitro group to an amino group using iron powder and hydrochloric acid. The third step involves the reaction of the amino group with N-methyl-2-bromoacetamide to form N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide.
Scientific Research Applications
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide is used in scientific research to study the endocannabinoid system. The endocannabinoid system plays a critical role in regulating various physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptor antagonists, like N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide, have been shown to be effective in treating various medical conditions, such as obesity, diabetes, and addiction.
properties
Product Name |
N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide |
|---|---|
Molecular Formula |
C21H24N2O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-13-6-5-12-18(19)21(25)23-17-11-7-8-15(14-17)20(24)22-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10H2,1H3,(H,22,24)(H,23,25) |
InChI Key |
CDPMTICHIBYILH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266820.png)


![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266825.png)

![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)




![(E)-{2-(2,5-dimethoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}(4-methoxyphenyl)methanolate](/img/structure/B266837.png)
![5-(2-chlorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266839.png)
